molecular formula C21H29N7O3 B11492976 3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 695224-87-4

3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11492976
CAS No.: 695224-87-4
M. Wt: 427.5 g/mol
InChI Key: PJYNPDPOXHGGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazine-containing heterocyclic molecule with a complex fused bicyclic scaffold. Its structure features a 1,3,5-triazine core substituted at position 4 with a methoxy group and at position 6 with a [2-(morpholin-4-yl)ethyl]amino moiety. The hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ring system provides rigidity and stereochemical complexity, likely influencing its pharmacokinetic and target-binding properties.

Properties

CAS No.

695224-87-4

Molecular Formula

C21H29N7O3

Molecular Weight

427.5 g/mol

IUPAC Name

11-[4-methoxy-6-(2-morpholin-4-ylethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C21H29N7O3/c1-30-21-24-19(22-5-6-26-7-9-31-10-8-26)23-20(25-21)27-12-15-11-16(14-27)17-3-2-4-18(29)28(17)13-15/h2-4,15-16H,5-14H2,1H3,(H,22,23,24,25)

InChI Key

PJYNPDPOXHGGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCN5CCOCC5

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

    Pharmaceutical Applications

    The compound's structure suggests potential use in pharmaceutical applications, particularly as an antimicrobial or anticancer agent. The presence of the triazine moiety is known to enhance biological activity due to its ability to interact with various biological targets.

    Antimicrobial Activity

    Research indicates that compounds containing triazine and morpholine groups exhibit significant antimicrobial properties. For instance, derivatives of triazine have been synthesized and tested against Mycobacterium tuberculosis with promising results . This suggests that the compound may also possess similar antimicrobial activities.

    Anticancer Properties

    Studies have shown that morpholine-containing compounds can induce apoptosis in cancer cells. The incorporation of the morpholinyl group in this compound may enhance its effectiveness against specific cancer types. Investigations into related compounds have revealed that modifications in the molecular structure can lead to improved cytotoxicity against cancer cell lines .

    Agricultural Applications

    The unique chemical structure of this compound also positions it as a potential agrochemical. Compounds with similar structures have been evaluated for their herbicidal and fungicidal properties.

    Herbicidal Activity

    Research has indicated that triazine derivatives can act as effective herbicides. The ability of such compounds to inhibit photosynthesis in plants makes them valuable in agricultural settings. Preliminary studies on related compounds suggest that this compound may exhibit similar herbicidal effects .

    Biological Mechanisms

    Understanding the biological mechanisms through which this compound exerts its effects is crucial for its application in medicine and agriculture. The interactions at the molecular level can be studied using techniques such as:

    • Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets.
    • In Vitro Testing : Laboratory experiments on cell cultures can provide insights into the compound's efficacy and safety profile.

    Case Study 1: Antimicrobial Testing

    A study conducted on a series of triazine derivatives demonstrated their effectiveness against various bacterial strains. The results showed a correlation between structural modifications and increased antimicrobial activity. This case study highlights the potential for further exploration of the compound in developing new antibiotics.

    Case Study 2: Cancer Cell Line Studies

    In another study focusing on morpholine derivatives, researchers observed significant cytotoxic effects on breast cancer cell lines. The findings suggest that similar structural features in the target compound could lead to comparable anticancer activity.

    Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets (enzymes, receptors, etc.).
    • It may modulate cellular pathways, affecting processes like signal transduction, gene expression, or metabolism.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Physicochemical Properties

    The closest structural analog is 3-(4-chloro-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one (), which differs only by the substitution of a methoxy group with chlorine at position 4 of the triazine ring. Key comparative data are summarized below:

    Property Target Compound (Methoxy derivative) Chloro Analog ()
    Molecular Formula C₂₁H₂₈N₇O₃* C₂₀H₂₆ClN₇O₂
    Molecular Weight ~438.5 g/mol (calculated) 431.92 g/mol
    logP ~2.7 (estimated) 2.7033
    Hydrogen Bond Acceptors 8 (estimated) 7
    Polar Surface Area ~75 Ų (estimated) 71.018 Ų

    *Calculated based on substitution differences from .

    The methoxy group increases hydrophilicity slightly compared to the chloro analog, as reflected in the higher polar surface area and hydrogen bond acceptor count. This may enhance solubility but reduce membrane permeability .

    Bioactivity and Target Relevance

    • The morpholinoethylamino group in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to known inhibitors like imatinib derivatives .
    • Epigenetic Modulation: and emphasize that compounds with triazine cores and morpholine moieties exhibit bioactivity clustering related to histone deacetylase (HDAC) inhibition.

    Pharmacokinetic Predictions

    Using data from and :

    • logD : Estimated at ~2.6 (similar to the chloro analog), indicating moderate lipophilicity suitable for oral bioavailability.
    • logSw : ~-3.5 (estimated), suggesting low intrinsic solubility, necessitating formulation optimization .

    Biological Activity

    The compound 3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant thorough investigation. This article focuses on the biological activity of this compound based on available literature and research findings.

    Chemical Structure

    The compound's chemical structure can be represented as follows:

    C19H26N6O2\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}_{2}

    This structure features a triazine ring and a morpholine group which are significant in enhancing biological activity.

    Biological Activity Overview

    Research indicates that compounds with similar structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Here we summarize key findings related to the biological activity of the target compound.

    Antimicrobial Activity

    Several studies have reported on the antimicrobial properties of compounds containing morpholine and triazine moieties. For instance:

    • Synthesis and Antimicrobial Testing : A study synthesized various derivatives containing morpholine and evaluated their activities against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed moderate antimicrobial activity for certain derivatives with morpholine substituents .
    CompoundActivity Against E. coliActivity Against S. aureus
    3ModerateModerate
    8ModerateNot specified

    Anticancer Potential

    The incorporation of triazine rings in compounds has been linked to anticancer properties. Research on similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms:

    • Mechanistic Insights : Compounds with triazine rings have been shown to interfere with nucleic acid synthesis and induce apoptosis in cancer cells. The specific pathways activated by the target compound remain to be elucidated but are hypothesized to be similar to those observed in related triazine derivatives .

    Anti-inflammatory Activity

    Compounds featuring morpholine groups have also been investigated for their anti-inflammatory effects:

    • Inflammation Models : In experimental models of inflammation, derivatives with morpholine were found to reduce inflammatory markers significantly. This suggests that the target compound might possess similar anti-inflammatory properties .

    Case Studies

    Several case studies highlight the biological activity of structurally related compounds:

    • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial activities. The presence of a morpholine group was critical in enhancing activity against Klebsiella pneumoniae .
    • Anticancer Screening : A derivative similar to the target compound was screened against various cancer cell lines showing IC50 values indicating significant cytotoxicity. The mechanism involved apoptosis induction via caspase activation pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.